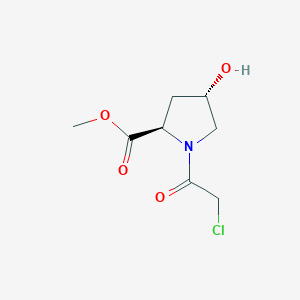
methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a chloroacetyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a chloroacetylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloroacetyl group can be reduced to form a hydroxymethyl group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroacetyl group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4S)-1-(2-bromoacetyl)-4-hydroxypyrrolidine-2-carboxylate
- Methyl (2R,4S)-1-(2-iodoacetyl)-4-hydroxypyrrolidine-2-carboxylate
- Methyl (2R,4S)-1-(2-fluoroacetyl)-4-hydroxypyrrolidine-2-carboxylate
Uniqueness
Methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H12ClNO4 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12ClNO4/c1-14-8(13)6-2-5(11)4-10(6)7(12)3-9/h5-6,11H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
WTLYZPHPKZKYBR-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1C(=O)CCl)O |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)
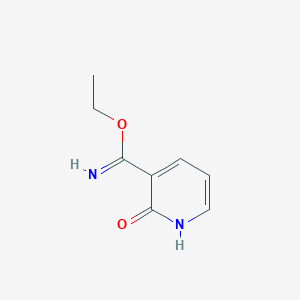


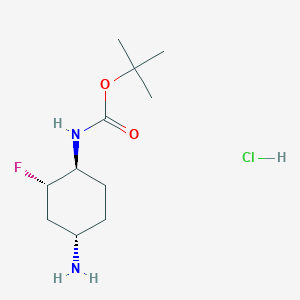
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)
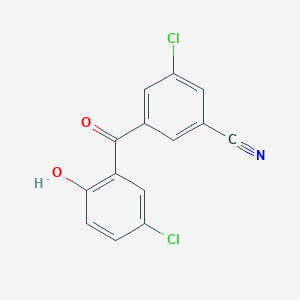
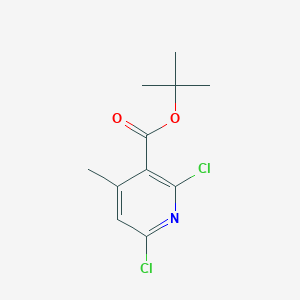
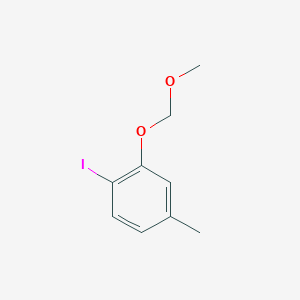

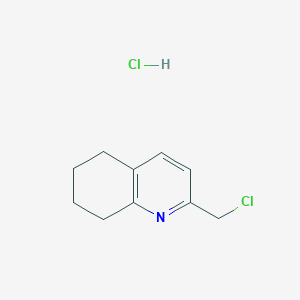
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)

